molecular formula C20H31ClN2O B2894964 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride CAS No. 2418729-89-0

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride

Katalognummer B2894964
CAS-Nummer: 2418729-89-0
Molekulargewicht: 350.93
InChI-Schlüssel: RULICYXTWKPOOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C20H31ClN2O and its molecular weight is 350.93. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders and Treatment

Research on compounds structurally similar to the one mentioned often focuses on their potential therapeutic applications in treating neurological disorders. For instance, compounds acting on the central nervous system, such as certain piperidine derivatives, have been explored for their effects on Parkinson's disease and schizophrenia. These studies aim to understand the neurochemical pathways affected by these compounds and their potential benefits in treating neurological symptoms or cognitive deficits.

  • Parkinson's Disease: Studies have shown that certain analogs related to the piperidine structure can induce parkinsonism in humans, suggesting a selective toxicity to neurons in the substantia nigra. This has implications for understanding the neurotoxic mechanisms of parkinsonism and developing protective strategies against such neurodegenerative effects (Langston et al., 1983).

Oncology Research

Compounds with a similar structural framework have been investigated for their interactions with DNA and potential carcinogenic effects. The research in this area aims to elucidate the mechanisms by which these compounds contribute to cancer risk, focusing on their metabolic activation and formation of DNA adducts. This knowledge is crucial for assessing the carcinogenic potential of new drugs and chemicals.

  • Carcinogenic Potential: The metabolism and DNA adduct formation of heterocyclic amines, which share some structural similarities with the compound , have been extensively studied. These compounds are formed during the cooking of meat and are known to be carcinogenic in animals. Research in this area aims to understand their metabolism in humans and the formation of DNA adducts, which are critical steps in carcinogenesis (Turteltaub et al., 1999).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds with similar structures is crucial for their development as therapeutic agents. This research focuses on how these compounds are absorbed, distributed, metabolized, and excreted in the body. Such studies are essential for determining the safety and efficacy of these compounds as drugs.

  • Metabolic Pathways: The disposition and metabolism of novel receptor antagonists and inhibitors, such as those targeting the ErbB/vascular endothelial growth factor receptor, have been investigated. These studies aim to identify the metabolic pathways, assess the extent of metabolism, and understand the excretion patterns of these compounds, which is crucial for their safe and effective use in therapy (Christopher et al., 2010).

Eigenschaften

IUPAC Name

1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O.ClH/c1-19(2,15-21)16-8-12-22(13-9-16)18(23)14-20(10-11-20)17-6-4-3-5-7-17;/h3-7,16H,8-15,21H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULICYXTWKPOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCN(CC1)C(=O)CC2(CC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.